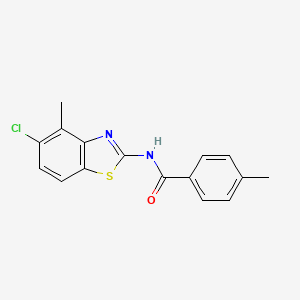

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-methylbenzamide

Description

Properties

IUPAC Name |

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2OS/c1-9-3-5-11(6-4-9)15(20)19-16-18-14-10(2)12(17)7-8-13(14)21-16/h3-8H,1-2H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRQPYYVUIWFCCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC(=C3C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-methylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action associated with this compound, supported by recent research findings.

Chemical Structure and Synthesis

The compound features a benzothiazole moiety and an amide functional group, which are known to contribute to its biological activity. The synthesis typically involves the reaction of 5-chloro-4-methylbenzothiazole with 4-methylbenzoyl chloride under controlled conditions, leading to the formation of the desired amide product.

Antimicrobial Properties

Research has indicated that compounds containing benzothiazole derivatives exhibit significant antimicrobial properties. Studies suggest that this compound shows effectiveness against various bacterial strains. For instance, a study demonstrated an inhibition zone against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, including breast and colon cancer cells. The mechanism is believed to involve the activation of caspases and the disruption of mitochondrial membrane potential .

Table 1: Summary of Biological Activities

| Activity Type | Test Organisms/Cell Lines | Observed Effect |

|---|---|---|

| Antimicrobial | S. aureus, E. coli | Significant inhibition |

| Anticancer | Breast cancer cells | Induction of apoptosis |

| Colon cancer cells | Activation of caspases |

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in cancer cell proliferation and survival.

- Receptor Modulation : It may modulate receptor activity, affecting pathways related to cell growth and apoptosis.

Study on Antimicrobial Efficacy

In a recent study published in 2023, researchers tested the antimicrobial efficacy of several benzothiazole derivatives, including this compound. The results indicated that this compound exhibited a higher potency compared to others in the series, with a minimum inhibitory concentration (MIC) lower than 10 µg/mL for both S. aureus and E. coli .

Study on Anticancer Properties

Another significant study focused on the anticancer effects of this compound on human breast cancer cell lines (MCF-7). The findings revealed that treatment with this compound led to a reduction in cell viability by over 50% at concentrations above 20 µM after 48 hours of exposure .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their substituent variations are summarized in Table 1.

Table 1: Structural Comparison of Benzothiazole Derivatives

Key Observations:

Substituent Position and Bioactivity: The presence of a 5-chloro group on the benzothiazole ring is common among analogs (e.g., ). The 4-methyl group in the target compound may sterically hinder interactions with enzyme active sites compared to bulkier substituents like 4-methoxy-3-methylphenyl in .

Benzamide Modifications :

- Electron-withdrawing groups (e.g., nitro in ) increase electrophilicity, which may enhance binding to target proteins.

- Methoxy groups (e.g., in ) improve solubility but reduce lipophilicity.

Molecular docking studies on similar compounds suggest antidiabetic applications via interactions with 3-TOP protein .

Physical and Spectroscopic Properties

Table 2: Comparative Physical Data

Notes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.